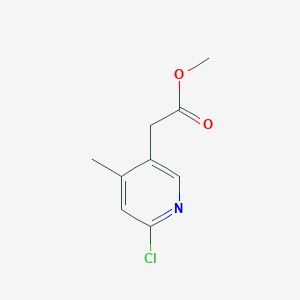
Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate: is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate typically involves the esterification of 2-(6-chloro-4-methylpyridin-3-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(6-chloro-4-methylpyridin-3-yl)acetic acid.
Reduction: Formation of 2-(6-chloro-4-methylpyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structure allows for modifications that can lead to the development of compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various chemical processes.
作用机制
The mechanism of action of Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.
相似化合物的比较
Methyl 2-pyridylacetate: Similar structure but lacks the chlorine and methyl groups on the pyridine ring.
Methyl 2-(4-chloropyridin-3-yl)acetate: Similar structure but with the chlorine atom in a different position on the pyridine ring.
Methyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but without the methyl group on the pyridine ring.
Uniqueness: Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate is unique due to the presence of both chlorine and methyl groups on the pyridine ring. These substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it a versatile intermediate in various chemical syntheses.
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-8(10)11-5-7(6)4-9(12)13-2/h3,5H,4H2,1-2H3 |
InChI 键 |
RAVHFJFVSJUBKE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1CC(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


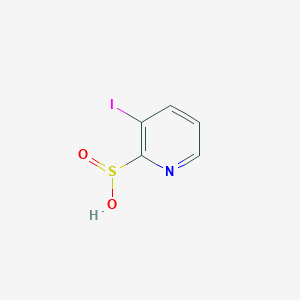
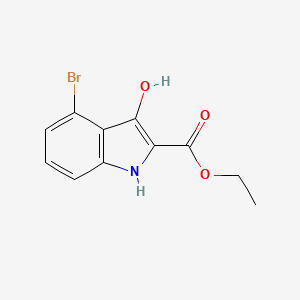
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
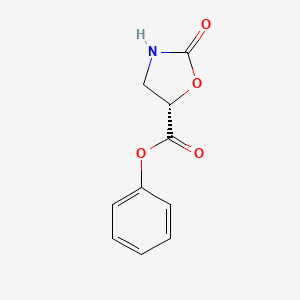
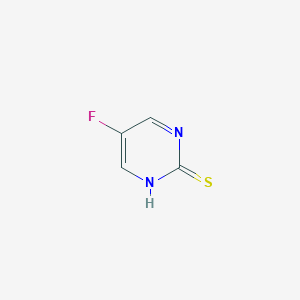
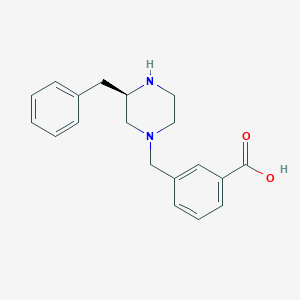
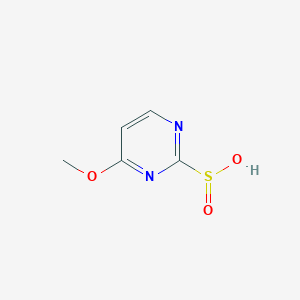
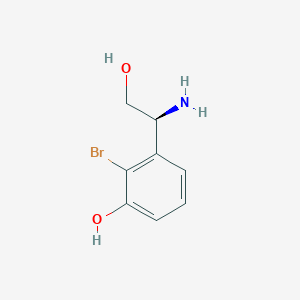
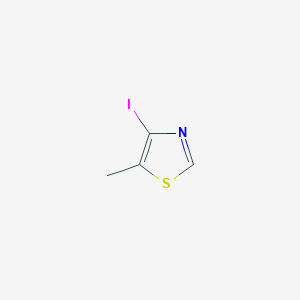
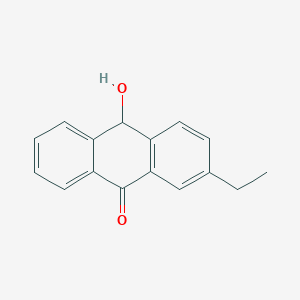
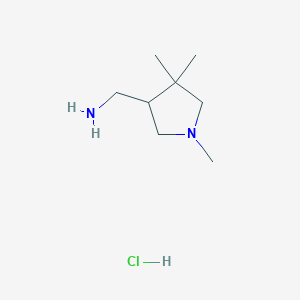
![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)


